Debromomarinone

Beschreibung

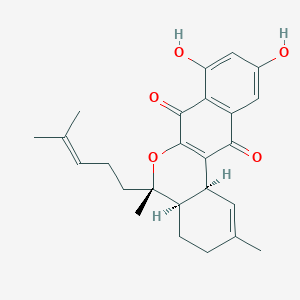

Debromomarinone is a sesquiterpenoid naphthoquinone natural product first isolated from marine actinomycetes of the Streptomyces genus, specifically Streptomyces sp. CNB-632 . Structurally, it features a naphthoquinone core fused to a farnesyl-derived terpene side chain, cyclized via an intramolecular hetero-Diels–Alder reaction . Biosynthetically, it originates from tetrahydroxynaphthalene (THN), which undergoes prenylation, oxidation, and enzymatic cyclization catalyzed by vanadium-dependent chloroperoxidases (VCPOs) such as MarH1 and MarH3 . This compound exhibits notable bioactivity, including antibacterial effects against Gram-positive pathogens (MIC 1–2 μg/mL) and cytotoxicity, positioning it as a candidate for antibiotic development .

Eigenschaften

CAS-Nummer |

146488-64-4 |

|---|---|

Molekularformel |

C25H28O5 |

Molekulargewicht |

408.5 g/mol |

IUPAC-Name |

(4aR,5S,12bS)-8,10-dihydroxy-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,12b-tetrahydronaphtho[2,3-c]isochromene-7,12-dione |

InChI |

InChI=1S/C25H28O5/c1-13(2)6-5-9-25(4)18-8-7-14(3)10-16(18)21-22(28)17-11-15(26)12-19(27)20(17)23(29)24(21)30-25/h6,10-12,16,18,26-27H,5,7-9H2,1-4H3/t16-,18+,25-/m0/s1 |

InChI-Schlüssel |

DPALYVVGGATILJ-UVNWJPITSA-N |

Isomerische SMILES |

CC1=C[C@H]2[C@@H](CC1)[C@](OC3=C2C(=O)C4=C(C3=O)C(=CC(=C4)O)O)(C)CCC=C(C)C |

Kanonische SMILES |

CC1=CC2C(CC1)C(OC3=C2C(=O)C4=C(C3=O)C(=CC(=C4)O)O)(C)CCC=C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Enzymatic Pathway in Actinomycetes

The biosynthesis of debromomarinone begins with 1,3,6,8-tetrahydroxynaphthalene (THN), a polyketide derived from the condensation of five malonyl-coenzyme A units catalyzed by a type III polyketide synthase. THN undergoes prenylation at the C-4 position via geranylation or farnesylation, a step mediated by aromatic prenyltransferases such as NphB in Streptomyces species. This yields intermediates 11a (geranylated) or 11b (farnesylated), which are critical precursors for subsequent oxidative transformations.

Vanadium-dependent chloroperoxidases (VCPOs), including MarH1 and MarH3, then catalyze oxidative dearomatization of the prenylated THN derivatives. This step generates reactive quinone methide intermediates (12a/b ), which undergo sequential chlorination at the C-2 position to form monochlorides (13a/b ) and dichlorides (14a/b ). A hallmark of the pathway is the VCPO-mediated α-hydroxyketone rearrangement, which relocates the prenyl group from C-4 to C-3, yielding 15a/b . Subsequent cyclization and reductive halogenation steps produce the α-chloroepoxide (6 ) and hydroxynaphthoquinone (7 ), culminating in an intramolecular hetero-Diels-Alder reaction to form this compound.

Genetic and Enzymatic Insights

Heterologous expression of VCPO homologs (marH1, marH2, marH3) in Escherichia coli has enabled functional characterization of these enzymes. MarH1 and MarH3 exhibit dual activity, performing both oxidative dearomatization and chlorination, as demonstrated through assays with synthetic substrates such as monochlorodimedone (MCD). Site-directed mutagenesis studies have identified conserved histidine residues critical for vanadate cofactor binding, underscoring the mechanistic reliance on vanadium-dependent redox chemistry.

Total Synthesis Strategies

Biomimetic Synthesis from Protected THN

A landmark total synthesis of this compound (4 ) was achieved via a biomimetic route starting from di-MOM-protected THN derivative 19 . Geranylation or farnesylation at C-4 using prenyl bromides 20a/b furnished intermediates 21a/b , which underwent Pb(OAc)₄-mediated oxidative dearomatization and N-chlorosuccinimide (NCS)-driven dichlorination in a one-pot process to yield 22a/b (Scheme 3). Subsequent LDA-mediated dechlorination and KOH hydrolysis afforded 23a/b , which were rechlorinated to 24a/b (72% yield over three steps). MOM deprotection and acid-catalyzed cyclization completed the synthesis, mirroring the proposed biosynthetic sequence.

Challenges and Innovations

Key synthetic hurdles included avoiding haloform reactions during acetate hydrolysis and managing the lability of dearomatized intermediates. The use of orthogonal protecting groups (MOM ethers) proved essential for directing reactivity and preventing undesired side reactions. While earlier non-biomimetic syntheses achieved shorter routes, the biomimetic approach provided access to proposed biosynthetic intermediates (12a/b , 13a/b , 15a/b ), facilitating enzymatic studies.

Extraction from Marine Actinomycetes

Fermentation and Metabolite Recovery

Marine actinomycetes, such as Streptomyces sp. CNQ-509, are cultured in seawater-based media (e.g., A1 medium) at 30°C with agitation (200 rpm) for 15 days. Secondary metabolites are extracted via ethyl acetate partitioning, followed by evaporation to yield crude extracts (~6.5 g from 40 L culture). Adsorption chromatography on Amberlite XAD-7 resin enhances metabolite recovery, with subsequent acetone elution and vacuum distillation concentrating this compound-containing fractions.

Purification Techniques

Crude extracts undergo fractionation using silica flash chromatography with step gradients of isooctane/EtOAc and EtOAc/MeOH. Reverse-phase C18 HPLC (methanol:ethyl acetate:acetonitrile = 95:1:4, 2 mL/min) achieves final purification, with LC-MS (Hewlett-Packard MSD 1100) guiding fraction analysis. This compound elutes as a distinct peak (tR = 12.3 min) under these conditions, confirmed by high-resolution mass spectrometry ([M+H]+ m/z 443.1562).

Key Reaction Mechanisms

Oxidative Dearomatization

VCPOs utilize hydrogen peroxide to generate hypochlorous acid (HOCl), which chlorinates the THN-derived substrate while inducing dearomatization through single-electron oxidation (Fig. 2). The reaction proceeds via a vanadium-bound oxo-chloride intermediate, with regioselectivity dictated by the enzyme’s active-site topology.

α-Hydroxyketone Rearrangement

This-shift of the prenyl group from C-4 to C-3 is facilitated by the formation of a resonance-stabilized oxonium ion intermediate. Density functional theory (DFT) calculations suggest a concerted asynchronous mechanism, with activation energies of ~20 kcal/mol under biomimetic conditions.

Analytical Characterization

Structural Elucidation

This compound’s structure is confirmed by 2D NMR (COSY, HSQC, HMBC), revealing key correlations between H-3 (δ 6.82) and C-4 (δ 162.1), and HMBC couplings from H-1′ (geranyl δ 5.12) to C-3 (δ 118.9). X-ray crystallography of synthetic intermediates (e.g., 22a ) provided unambiguous proof of stereochemistry, with C–H···O hydrogen bonds stabilizing the molecular conformation.

Cytotoxicity Profiling

Crude extracts containing this compound exhibit potent activity against HCT-116 colorectal cancer cells (IC50 = 3.2 μM), as determined via MTT assays. Structure-activity relationship (SAR) studies implicate the naphthoquinone core and prenyl side chain as critical pharmacophores.

Analyse Chemischer Reaktionen

Types of Reactions: Debromomarinone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reductive halogenation to form hydroxynaphthoquinone.

Substitution: Chlorination at specific positions on the naphthoquinone ring.

Common Reagents and Conditions:

Oxidation: Vanadium-dependent chloroperoxidase enzymes.

Reduction: Mildly basic conditions.

Substitution: Chlorine or bromine sources.

Major Products:

Oxidation: Formation of enone intermediates.

Reduction: Hydroxynaphthoquinone.

Substitution: Chlorinated or brominated derivatives.

Wissenschaftliche Forschungsanwendungen

Debromomarinone is a terpenoid that has shown potential in various scientific applications, particularly in the development of antifouling agents . Research indicates its role in plant defense mechanisms and its biosynthesis in Streptomyces bacteria .

Antifouling Applications

Biofouling and the Need for Alternatives: Biofouling poses a substantial economic threat to marine industries, causing billions of euros in financial losses annually . Traditional antifouling agents, like organotin compounds, have been globally banned, creating an urgent need for effective and environmentally friendly alternatives .

Antifouling Properties of this compound: this compound, along with other marinone derivatives, has demonstrated significant antibiofilm efficacy .

Case Study: Streptomyces aculeolatus PTM-346: A study involving Streptomyces aculeolatus PTM-346, isolated from sediment samples in Madeira Archipelago, Portugal, found that this compound effectively inhibits both micro- and macrofouling . This capability distinguishes it from existing commercial antifouling agents, positioning it as a promising candidate for biofouling prevention .

| Compound | Target Microorganism | Inhibition Rate | EC50 Value against Mytilus galloprovincialis larvae |

|---|---|---|---|

| Madeirone | Phaeobacter inhibens | Up to 66% | 1.76 µg/mL |

| Marinobacter hydrocarbonoclasticus | Up to 60% | ||

| Cobetia marina | Up to 40% | ||

| Neomarinone | P. inhibens | Up to 41% | 0.12 µg/mL |

| Pseudo-oceanicola batsensis | Up to 40% | ||

| M. hydrocarbonoclasticus | Up to 56% | ||

| C. marina | Up to 46% | ||

| Micrococcus luteus | Up to 40% |

This compound represents a viable and environmentally friendly alternative for incorporation into paints, primers, varnishes, and sealants, offering significant advantages over traditional copper-based compounds .

Role in Plant Defense

Volatile Terpenoids and Plant Defense: Terpenoids play a crucial role in plant survival, with properties beneficial to humans . Plants can be metabolically engineered to produce terpenoids, influencing insect behavior and enhancing plant defense mechanisms .

Jasmonic Acid Regulation: Jasmonic acid (JA) is a key regulator of spider mite-induced volatile terpenoid and methyl salicylate emission in plants like tomatoes . JA is essential for establishing the spider mite-induced indirect defense response in tomato plants .

Biosynthesis and Chemical Synthesis

Biosynthetic Pathway: this compound is synthesized via a biosynthetic pathway involving VCPO enzymes in Streptomyces bacteria . These enzymes oxidize THN derivatives through chlorination, followed by α-hydroxyketone rearrangement and loss of chloride anions to form the naphthoquinone core .

Total Synthesis: The total synthesis of this compound has been achieved, confirming the biosynthetic pathway and enabling the preparation of biosynthetic intermediates for further study .

Scientific Research Funding by WADA

Wirkmechanismus

The mechanism of action of debromomarinone involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, making it effective against Gram-positive bacteria .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences:

- Halogenation: Debromomarinone lacks bromine, whereas marinone and isomarinone are brominated at C-5/C-7 or C-7, respectively .

- Side Chain: Neomarinone incorporates a geranyl side chain instead of farnesyl, altering its cyclization pattern .

- Oxidation State: Hydroxythis compound features an additional hydroxyl group, likely introduced post-cyclization .

Bioactivity and Therapeutic Potential

- Antibacterial Activity: this compound and marinone exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC 1–2 μg/mL), surpassing napyradiomycins in specificity .

- Cytotoxicity: Isomarinone and neomarinone show moderate anticancer activity, with isomarinone active against HCT-116 colon carcinoma cells (IC₅₀ ~3 μg/mL) .

- Mechanistic Insights: The naphthoquinone core is critical for redox cycling and reactive oxygen species (ROS) generation, while the terpene side chain enhances membrane permeability .

Q & A

Q. How to structure a research paper on this compound to highlight methodological rigor?

- Answer:

- Abstract: Explicitly state the research gap, methodology (e.g., “untargeted metabolomics”), and significance of findings.

- Results: Use subheadings to separate structural, bioactivity, and mechanistic data.

- Discussion: Contrast results with prior studies, emphasizing methodological improvements (e.g., higher purity thresholds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.